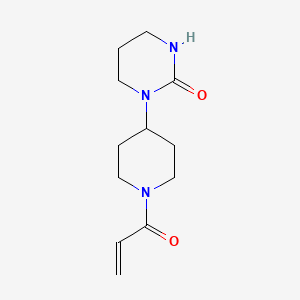
1-(1-Prop-2-enoylpiperidin-4-yl)-1,3-diazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Prop-2-enoylpiperidin-4-yl)-1,3-diazinan-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PDP or 4-Propenoyl-1-piperidinyl-1,3-diazinane-2-one. In
Mecanismo De Acción
The mechanism of action of PDP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. PDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation. PDP has also been shown to modulate the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
PDP has been shown to have a number of biochemical and physiological effects in the body. In animal studies, PDP has been shown to reduce pain and inflammation, as well as improve cognitive function. PDP has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PDP is its potential as a drug candidate for the treatment of various diseases. PDP has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. However, there are also some limitations to the use of PDP in lab experiments. PDP is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Direcciones Futuras
There are a number of potential future directions for research on PDP. One area of research is the development of PDP as a potential drug candidate for the treatment of pain and inflammation. Another area of research is the study of the mechanism of action of PDP, which may help to identify new targets for drug development. Additionally, further studies are needed to establish the long-term safety and efficacy of PDP.
Métodos De Síntesis
The synthesis of PDP involves the reaction between piperidin-4-one and acryloyl chloride in the presence of a base. This reaction results in the formation of PDP as a white crystalline solid. The purity of the compound can be increased through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
PDP has been studied extensively for its potential applications in scientific research. One of the major areas of research is the development of PDP as a potential drug candidate for the treatment of various diseases. PDP has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-11(16)14-8-4-10(5-9-14)15-7-3-6-13-12(15)17/h2,10H,1,3-9H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUCYOYCAYDFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N2CCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)

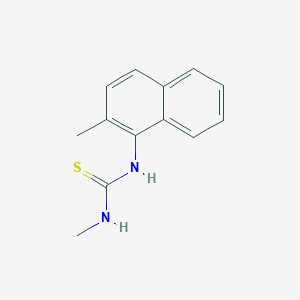
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)
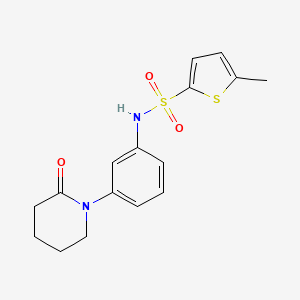
![2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2953998.png)

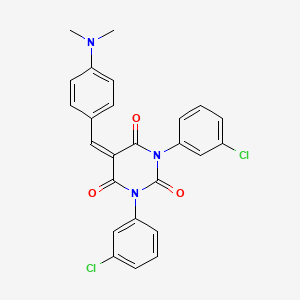

![1-Iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2954011.png)
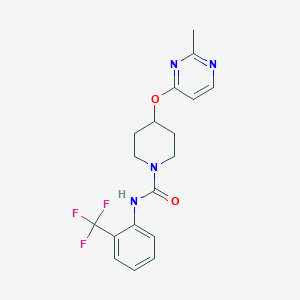
![N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2954014.png)
